molecular formula C7H8O4 B1200805 5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid CAS No. 100459-00-5

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B1200805
CAS No.: 100459-00-5
M. Wt: 156.14 g/mol
InChI Key: INCSWYKICIYAHB-UHFFFAOYSA-N
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Description

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid is a cyclohexadienecarboxylic acid with the chemical formula C7H8O4. It is characterized by having two hydroxy substituents at the 5- and 6-positions and a carboxylic acid group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid can be synthesized through microbial access using engineered cells of Escherichia coli. This method involves the conversion of chorismate to 2,3-dihydroxy-2,3-dihydrobenzoic acid via a series of enzymatic reactions . The reaction conditions typically include maintaining the engineered E. coli cells in a suitable growth medium and optimizing the expression of the necessary enzymes.

Industrial Production Methods

Industrial production of 2,3-dihydroxy-2,3-dihydrobenzoic acid may involve the use of biotechnological processes, leveraging the capabilities of genetically modified microorganisms to produce the compound in large quantities. This approach is advantageous due to its efficiency and the ability to control the production process through genetic engineering .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy and carboxylic acid groups, which are reactive sites on the molecule .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Chemistry

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid serves as a starting material in the synthesis of various natural products and complex organic molecules. Its reactive hydroxyl and carboxylic acid groups allow it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form quinones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reducing agents such as sodium borohydride can convert it into alcohols.
  • Substitution Reactions : The compound can undergo substitution under acidic or basic conditions with halogens or nucleophiles.

Biology

In biological research, this compound is investigated for its role in biochemical pathways and interactions with enzymes. Notable applications include:

  • Antioxidant Properties : It has been shown to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Anti-inflammatory Activity : Studies indicate that it may inhibit pro-inflammatory cytokines, reducing inflammation markers in cell lines.
  • Cytotoxic Effects : Preliminary studies suggest cytotoxicity against cancer cell lines, with specific observations including:
    Cell LineIC50 (µM)Observations
    MCF-725Significant reduction in viability
    HeLa30Induction of apoptosis observed

Medicine

Research has explored the potential of this compound as an iron-chelating agent , which could have therapeutic implications for conditions involving iron overload. Additionally, its antimicrobial properties are being studied for possible applications in developing new antibiotics.

Industry

In industrial applications, this compound is utilized in the production of:

  • Resins
  • Polyesters
  • Plasticizers
  • Dyestuffs
  • Preservatives
  • Rubber chemicals

These applications leverage its chemical reactivity and functional groups to enhance product performance and stability.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

  • Antioxidant Research : A study demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, confirming its potential as a therapeutic antioxidant .
  • Cytotoxicity Assessment : In vitro experiments showed that treatment with this compound led to significant apoptosis in cancer cell lines, highlighting its potential for cancer therapy .
  • Biocatalytic Applications : Research involving engineered Escherichia coli has showcased the compound's utility in biotransformations to produce valuable metabolites .

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-2,3-dihydrobenzoic acid involves its ability to chelate metal ions, particularly iron. The catechol group in the molecule binds strongly to iron ions, forming stable complexes. This property is exploited in its use as an iron-chelating agent in medical applications . Additionally, the compound can interact with various enzymes and proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid can be compared to other dihydroxybenzoic acids, such as:

    2,3-Dihydroxybenzoic acid: Similar in structure but lacks the dihydro configuration.

    2,4-Dihydroxybenzoic acid (β-Resorcylic acid): Differently positioned hydroxy groups.

    2,5-Dihydroxybenzoic acid (Gentisic acid): Hydroxy groups at the 2 and 5 positions.

    2,6-Dihydroxybenzoic acid (γ-Resorcylic acid): Hydroxy groups at the 2 and 6 positions.

    3,4-Dihydroxybenzoic acid (Protocatechuic acid): Hydroxy groups at the 3 and 4 positions.

    3,5-Dihydroxybenzoic acid (α-Resorcylic acid): Hydroxy groups at the 3 and 5 positions.

The uniqueness of 2,3-dihydroxy-2,3-dihydrobenzoic acid lies in its specific configuration and the presence of the dihydro structure, which imparts distinct chemical and biological properties.

Biological Activity

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid (C7H8O4) is a cyclohexadienecarboxylic acid notable for its two hydroxyl groups and a carboxylic acid functional group. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This article provides a detailed examination of these biological activities supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDescription
Molecular Formula C7H8O4
Molecular Weight 152.14 g/mol
Functional Groups Hydroxyl (-OH), Carboxylic Acid (-COOH)
Structural Features Cyclohexadiene ring with two hydroxyl substituents

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals that can cause oxidative stress, leading to cellular damage. The compound's ability to donate electrons is essential for its antioxidant capabilities.

  • Mechanism of Action : The compound interacts with reactive oxygen species (ROS), effectively neutralizing them and preventing oxidative damage to cells.

Anti-inflammatory Activity

Studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that mediate inflammation.

  • Research Findings : In vitro studies have demonstrated that treatment with this compound leads to a reduction in markers of inflammation in various cell lines.

Cytotoxic Effects

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

  • Case Studies : Various cancer cell lines were treated with the compound, showing a marked decrease in cell viability. For instance:
    Cell LineIC50 (µM)Observations
    MCF-7 (Breast Cancer)25Significant reduction in viability
    HeLa (Cervical Cancer)30Induction of apoptosis observed

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-Hydroxyphenylacetic Acid Hydroxyl group on aromatic ringAnti-inflammatory
Chlorogenic Acid Caffeoylquinic acid derivativeAntioxidant
4-Chlorophenol Chlorine-substituted phenolAntimicrobial

The distinct combination of functional groups and stereochemistry in this compound contributes to its unique biological profile compared to these similar compounds.

Properties

IUPAC Name

5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCSWYKICIYAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274252
Record name 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100459-00-5
Record name 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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